molecular formula C10H7NO4 B8628679 Indole-5,6-dicarboxylic

Indole-5,6-dicarboxylic

Cat. No. B8628679
M. Wt: 205.17 g/mol
InChI Key: PNVCIIKITUURBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05919829

Procedure details

This was prepared essentially as in example 24 step f except that benzimidazole-5,6-dicarboxylic acid was used as substrate instead of indole-5,6,-dicarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[C:7]([C:13]([OH:15])=[O:14])[C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[NH:3][CH:2]=1.N1C2C(=CC(C(O)=O)=C(C(O)=O)C=2)C=C1>>[N:3]1[C:4]2[CH:9]=[C:8]3[C:10](=[O:12])[O:15][C:13](=[O:14])[C:7]3=[CH:6][C:5]=2[NH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=C(C(=C2)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC(=C(C=C12)C(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CNC2=C1C=C1C(=C2)C(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.